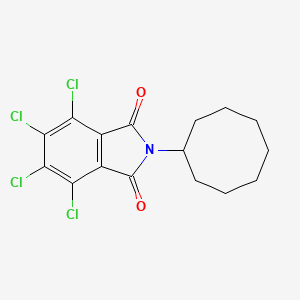
3,4,5,6-Tetrachloro-N-cyclooctylphthalimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5,6-Tetrachloro-N-cyclooctylphthalimide is a chemical compound with the molecular formula C16H15Cl4NO2 and a molecular weight of 395.1 g/mol. This compound is known for its unique structure, which includes a phthalimide group substituted with four chlorine atoms and a cyclooctyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-Tetrachloro-N-cyclooctylphthalimide typically involves the reaction of phthalic anhydride with cyclooctylamine in the presence of a chlorinating agent such as thionyl chloride. The reaction conditions require careful control of temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process involves the use of specialized reactors and purification techniques to achieve high-quality product standards.
Chemical Reactions Analysis
Types of Reactions: 3,4,5,6-Tetrachloro-N-cyclooctylphthalimide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Chlorination reactions are carried out using reagents like thionyl chloride or phosphorus pentachloride.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
3,4,5,6-Tetrachloro-N-cyclooctylphthalimide has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies related to enzyme inhibition and molecular biology.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,4,5,6-Tetrachloro-N-cyclooctylphthalimide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and therapeutic effects.
Comparison with Similar Compounds
Phthalimide derivatives: Other phthalimide compounds with different substituents.
Chlorinated organic compounds: Compounds with similar chlorination patterns but different core structures.
Uniqueness: 3,4,5,6-Tetrachloro-N-cyclooctylphthalimide is unique due to its specific combination of the phthalimide group and the cyclooctyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
67939-24-6 |
|---|---|
Molecular Formula |
C16H15Cl4NO2 |
Molecular Weight |
395.1 g/mol |
IUPAC Name |
4,5,6,7-tetrachloro-2-cyclooctylisoindole-1,3-dione |
InChI |
InChI=1S/C16H15Cl4NO2/c17-11-9-10(12(18)14(20)13(11)19)16(23)21(15(9)22)8-6-4-2-1-3-5-7-8/h8H,1-7H2 |
InChI Key |
BUZJUKRHYPZXHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















